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molecular formula C8H7BrN2O2 B8732385 2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde

2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde

Cat. No. B8732385
M. Wt: 243.06 g/mol
InChI Key: CJLRUEBSZRKMHI-UHFFFAOYSA-N
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Patent
US05846985

Procedure details

To hydrazinecarboxaldehyde (1.20 g, 20 mmol) in 100 ml THF, triethylamine (Et3N) (2.63 g, 26 mmol) was added. The mixture was heated at 60° C. to a clear solution and cooled to room temperature. 4-Bromobenzoyl chloride (4.39 g, 20 mmol) was added to the reaction mixture over 20 min. The mixture was refluxed for 1 hr., cooled to room temperature and filtered. The filtrate was concentrated to give a light yellow solid (2-[(4-bromophenyl)carbonyl]-hydrazinecarboxaldehyde).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH:3]=[O:4])[NH2:2].C(N(CC)CC)C.[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>C1COCC1>[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([NH:2][NH:1][CH:3]=[O:4])=[O:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N(N)C=O
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.39 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)NNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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